molecular formula C7H13N3OS B11797280 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B11797280
M. Wt: 187.27 g/mol
InChI Key: RZATYOZREJPHIR-UHFFFAOYSA-N
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Description

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing butyl and methylamino groups with a thiadiazole-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

2-butyl-5-(methylamino)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C7H13N3OS/c1-3-4-5-10-7(11)9-6(8-2)12-10/h3-5H2,1-2H3,(H,8,9,11)

InChI Key

RZATYOZREJPHIR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N=C(S1)NC

Origin of Product

United States

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